molecular formula C7H4N2O2 B1585720 6-Cyanonicotinic acid CAS No. 70165-31-0

6-Cyanonicotinic acid

Cat. No. B1585720
Key on ui cas rn: 70165-31-0
M. Wt: 148.12 g/mol
InChI Key: WMHSQCDPPJRWIL-UHFFFAOYSA-N
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Patent
US04904675

Procedure details

To a suspension of nicotinic acid N-oxide (0.7 g, 5 mmol) in 10 ml of dichloromethane is added trimethylsilylcyanide (0.55 g, 5,5 mmol), and the solution is stirred for 5 min. Then dimethylcarbamoyl chloride (0.54 g, 5 mmol) is added, and stirring is continued for 5 days under reflux. After cooling, the solution is evaporated to dryness under reduced pressure, and the residue is dissolved in 50 ml of hot water. After standing overnight, the white precipitate is filtered off and is purified by column chromatography (ethyl acetate/ethanol 1:1) to yield 5-carboxy-2-cyano-pyridine, m.p. 194°-195° C., Rf =0.54.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N+:4]([O-])[CH:3]=1.C[Si]([C:15]#[N:16])(C)C.CN(C)C(Cl)=O>ClCCl>[C:1]([C:2]1[CH:7]=[CH:6][C:5]([C:15]#[N:16])=[N:4][CH:3]=1)([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C1=C[N+](=CC=C1)[O-])(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
0.54 g
Type
reactant
Smiles
CN(C(=O)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 5 days
Duration
5 d
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 50 ml of hot water
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the white precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (ethyl acetate/ethanol 1:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)(O)C=1C=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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